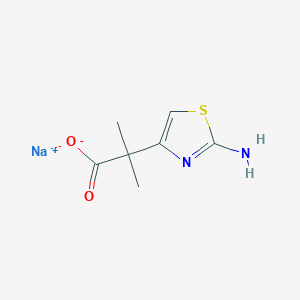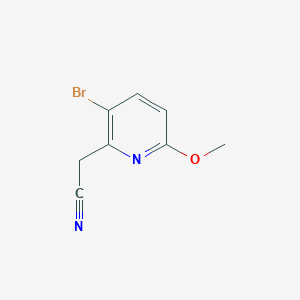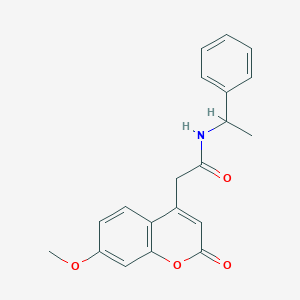
(E)-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole compounds involves innovative methods, including catalyst- and solvent-free approaches. For instance, the regioselective synthesis of benzamide derivatives through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions shows the efficient use of heterocyclic amides as intermediates (Moreno-Fuquen et al., 2019). Additionally, enaminones, closely related to our compound of interest, have been synthesized through rhodium(II)-catalyzed denitrogenative rearrangement, showcasing the utility of such processes in creating complex molecular structures (Miura et al., 2012).
Molecular Structure Analysis
The molecular structure and crystalline form of related compounds, such as benzamides, reveal important intermolecular interactions and energy frameworks. Detailed crystallographic analysis provides insight into the effects of molecular conformations on the structural stability of these compounds (Moreno-Fuquen et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives, such as the reaction of triazoles with thioesters to produce β-sulfanyl enamides, highlight the versatility of these compounds in organic synthesis. The process involves nucleophilic addition and intramolecular migration, showcasing the reactivity of triazole-based structures (Miura et al., 2015).
Physical Properties Analysis
The analysis of physical properties, such as melting points, solubility, and crystal structure, is essential for understanding the behavior of these compounds under various conditions. While specific data on "(E)-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-phenylprop-2-enamide" is not available, related research on benzamide derivatives provides a foundation for predicting physical properties based on molecular structure (Moreno-Fuquen et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar triazole and benzamide compounds. For example, the reactivity of benzamide derivatives under catalyst- and solvent-free conditions indicates the potential for diverse chemical transformations (Moreno-Fuquen et al., 2019).
科学的研究の応用
Synthesis and Structural Analysis
Catalyst- and Solvent-Free Synthesis : A study demonstrated an efficient approach for the regioselective synthesis of related compounds through catalyst- and solvent-free conditions, using microwave-assisted Fries rearrangement. Theoretical studies of the prototropy process and rearrangement were carried out by density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019).
Structural and Theoretical Studies : Theoretical and X-ray structural studies have been conducted on related triazole compounds, providing insights into their molecular conformations and intermolecular interactions (Mojzych et al., 2007).
Chemical Modification and Reactivity
Chemical Modification of Triazinones : Research on the chemical modification of dihydro-1,2,4-triazin-6(1H)-ones, closely related to the target compound, explored various reactions leading to different derivatives (Collins et al., 2000).
Reaction with Thioesters : A study reported that N-sulfonyl-1,2,3-triazoles react with thioesters to produce β-sulfanyl enamides, demonstrating a method involving the generation of an α-imino rhodium carbene complex (Miura et al., 2015).
Antimicrobial Activities
Antibacterial and Antifungal Activities : Several novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential in this area (Mange et al., 2013).
Surface Activity and Biological Applications : Some 1,2,4-triazole derivatives have been synthesized and found to possess both antimicrobial activity and surface-active properties (El-Sayed, 2006).
作用機序
Target of Action
Similar compounds have shown significant activity against various bacterial strains
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant antimicrobial activity . The structure-activity relationship analysis indicates that certain structural features determine their significant activity against bacteria strains .
Biochemical Pathways
Similar compounds have shown to affect various biochemical transformations
Pharmacokinetics
Similar compounds have shown rapid clearance and non-linear pharmacokinetic properties . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have shown significant antimicrobial activity . They have also shown a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide. It’s known that spatial distributions of bacterial communities may be driven by multiple environmental factors , which could potentially influence the compound’s action.
特性
IUPAC Name |
(E)-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-18-12-14-11(15-16-12)13-10(17)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14,15,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHNKYHXLLDUFT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NNC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)


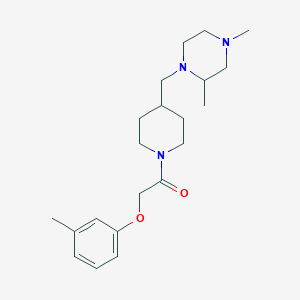

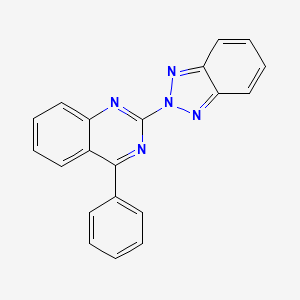

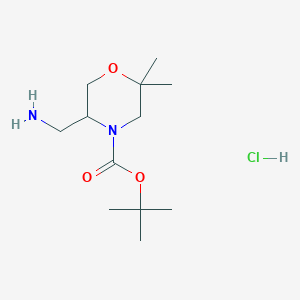
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)

